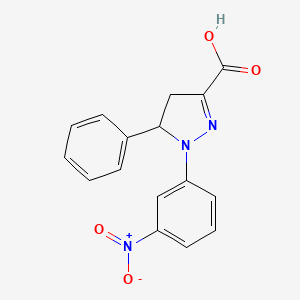

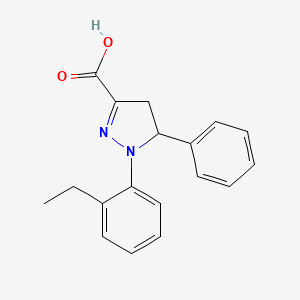

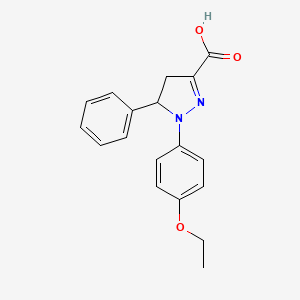

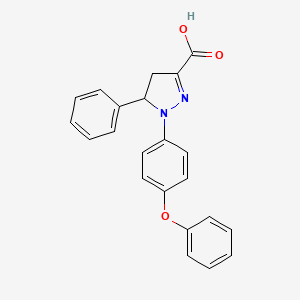

1-(4-Phenoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(4-Phenoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid” is a complex organic molecule. It is related to the class of compounds known as arylaliphatic acids . These compounds are often used in the preparation of potential inhibitors of collagen-induced aggregation of human thrombocytes .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of 4-phenoxybenzoic acid involves adding a proper amount of diphenyl ether and dichloromethane into the same reactor, then adding an anhydrous aluminum trichloride solution into the reactor, stirring, adding acetic anhydride after stirring for 30-50min, heating the reactor, and continuously stirring .Molecular Structure Analysis

The molecular structure of related compounds like 1-(4-Phenoxyphenyl)ethanone has been analyzed and found to have a molecular formula of C14H12O2 . The exact structure of “this compound” would require further analysis.Chemical Reactions Analysis

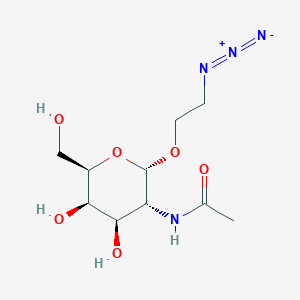

The chemical reactions involving similar compounds are complex. For example, the Cu(I)-catalyzed alkyne–azide ‘click’ cycloaddition (CuAAC) reaction of terminal alkynes affords an efficient and mild production of triazolic 1,4-disubstituted compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds like 4-PHENOXYPHENYLACETIC ACID have been analyzed. It has a melting point of 72-79 °C, a boiling point of 382℃, and a density of 1.217 .Mécanisme D'action

Target of Action

Compounds with similar structures have been found to interact with proteins such as bruton’s tyrosine kinase (btk) and vascular endothelial growth factor receptor 2 . These proteins play crucial roles in cell proliferation and survival, and their inhibition can lead to the treatment of various cancers .

Mode of Action

Based on the structure and the known actions of similar compounds, it can be hypothesized that it may interact with its targets through hydrophobic interactions, potentially inhibiting the kinase activity of these proteins .

Biochemical Pathways

Similar compounds have been found to inhibit the b-cell receptor pathway, which is often aberrantly active in b cell cancers . This inhibition can lead to a decrease in B-cell proliferation and survival, thereby treating the cancer.

Pharmacokinetics

Similar compounds have been found to be metabolized in the liver and excreted primarily through the feces . These properties can significantly impact the bioavailability of the compound, determining how much of the drug reaches the target site.

Result of Action

Similar compounds have been found to inhibit cell proliferation and survival, leading to the treatment of various cancers .

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 1-PP-5-P-4,5-DHP-1H-PCA is that it is relatively easy to synthesize in the laboratory. Additionally, it is relatively stable and can be stored for extended periods of time. However, it is important to note that it is not suitable for use in humans, as it has not been tested for safety or efficacy.

Orientations Futures

There are several potential future directions for the research and development of 1-PP-5-P-4,5-DHP-1H-PCA. These include further investigation into its anti-inflammatory, analgesic, and neuroprotective effects, as well as its potential applications in drug discovery and development. Additionally, further research could be conducted into its potential use as an antioxidant and its ability to reduce the production of reactive oxygen species. Finally, further research could be conducted into its potential use as a therapeutic agent for the treatment of various diseases, including cancer and diabetes.

Méthodes De Synthèse

1-PP-5-P-4,5-DHP-1H-PCA is typically synthesized using a method known as the Knoevenagel condensation. This method involves the reaction of an aldehyde and a ketone in the presence of an acid catalyst. The resulting product is a 1,3-diketone, which can then be converted to 1-PP-5-P-4,5-DHP-1H-PCA by a series of reactions involving reductive amination, deprotection, and oxidation.

Applications De Recherche Scientifique

1-PP-5-P-4,5-DHP-1H-PCA has been studied extensively in recent years due to its potential applications in drug discovery and development. It has been found to have anti-inflammatory and analgesic properties, and has been used in the synthesis of novel drugs for the treatment of a variety of diseases, including cancer and diabetes. Additionally, it has been used in the synthesis of compounds that can be used to target specific proteins or enzymes in the body, which can be used for the treatment of various diseases.

Safety and Hazards

Propriétés

IUPAC Name |

2-(4-phenoxyphenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O3/c25-22(26)20-15-21(16-7-3-1-4-8-16)24(23-20)17-11-13-19(14-12-17)27-18-9-5-2-6-10-18/h1-14,21H,15H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWOKOEMYGMPTBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C(=O)O)C2=CC=C(C=C2)OC3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Phenyl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylic acid](/img/structure/B6344999.png)